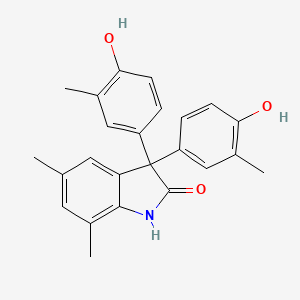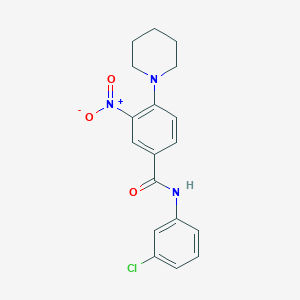![molecular formula C22H18FN3O B3926071 7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B3926071.png)
7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol, also known as FMAQ, is a synthetic compound that has gained significant attention in the scientific research community due to its potential applications in various fields. FMAQ is a quinoline derivative that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol is not fully understood, but it is believed to act as a DNA intercalator and inhibitor of topoisomerase enzymes. This compound has been reported to induce DNA damage and inhibit the activity of topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to the inhibition of growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been reported to induce DNA damage and inhibit the activity of topoisomerase enzymes, leading to cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to inhibit the activity of enzymes involved in the biosynthesis of bacterial and fungal cell walls, leading to the inhibition of growth. This compound has been found to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has several advantages for lab experiments, including its synthetic accessibility, stability, and low toxicity. However, this compound has limitations, such as its low solubility in water, which makes it difficult to use in aqueous solutions. This compound is also relatively expensive compared to other compounds used in lab experiments.
Orientations Futures
For 7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol include its use as a chemotherapeutic agent, antibiotic, anti-inflammatory agent, and in other fields such as materials science and catalysis. Further studies are needed to fully understand the mechanism of action of this compound and to optimize its properties for specific applications.
Applications De Recherche Scientifique
7-{(2-fluorophenyl)[(6-methyl-2-pyridinyl)amino]methyl}-8-quinolinol has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been reported to exhibit anti-tumor activity by inducing apoptosis in cancer cells. It has also been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics. This compound has been shown to have anti-inflammatory properties and has been investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis.
Propriétés
IUPAC Name |
7-[(2-fluorophenyl)-[(6-methylpyridin-2-yl)amino]methyl]quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O/c1-14-6-4-10-19(25-14)26-21(16-8-2-3-9-18(16)23)17-12-11-15-7-5-13-24-20(15)22(17)27/h2-13,21,27H,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFLUORGVNBEVNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N'-(2,4-dichlorophenyl)urea](/img/structure/B3926014.png)
![N-[2-(3-phenylpropoxy)phenyl]tetrahydrofuran-3-carboxamide](/img/structure/B3926022.png)
![N-(2-chlorobenzyl)-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3926031.png)

![2-(2,4-dichlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]propanamide](/img/structure/B3926042.png)
![3-(allylthio)-6-(6-methyl-2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B3926059.png)
![4-methoxy-N-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-N-phenylbenzenesulfonamide](/img/structure/B3926063.png)
![10-butyryl-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3926077.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3,4-dimethoxybenzamide](/img/structure/B3926089.png)
![N~2~-(3-chloro-2-methylphenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3926091.png)
![N-({[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B3926093.png)